1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate
Description
This compound features a pyrrolo[2,3-b]pyridine core, a bicyclic heteroaromatic system fused with pyrrolidine and pyridine rings. The molecule is substituted with two ester groups: a tert-butyl ester at position 1 and a methyl ester at position 5.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 2,3-dihydropyrrolo[2,3-b]pyridine-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-6-5-9-7-10(12(17)19-4)8-15-11(9)16/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVJANWGIUJAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
Typical precursors include:
- 5-bromo- or 5-substituted pyrrolo[2,3-b]pyridine derivatives as core scaffolds.
- Carboxylate reagents such as tert-butyl chloroformate or methyl chloroformate for ester introduction.
- Palladium catalysts and ligands for cross-coupling steps.
Synthetic Route Example
A representative synthetic route involves the following steps:
| Step | Reaction Type | Conditions & Reagents | Outcome |
|---|---|---|---|
| 1 | Palladium-catalyzed Suzuki coupling | 5-bromo-1H-pyrrolo[2,3-b]pyridine + boronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80°C under N2 | Formation of substituted pyrrolo[2,3-b]pyridine intermediate |
| 2 | Esterification | Reaction with tert-butyl chloroformate and methyl chloroformate under basic conditions (e.g., NaH, DMF) | Installation of tert-butyl and methyl ester groups at 1- and 5-positions |
| 3 | Cyclization or ring closure | Heating under reflux with acid or base catalyst | Formation of fused pyrrolo[2,3-b]pyridine ring system |
| 4 | Purification | Extraction, ion-exchange resin treatment, recrystallization | Isolation of pure 1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate |
This route is adapted from patent literature describing palladium-catalyzed coupling and esterification methods for related pyrrolo[2,3-b]pyridine derivatives.
Reaction Conditions and Catalysts
- Catalysts: Palladium complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) are commonly used to facilitate cross-coupling reactions.
- Solvents: Mixed solvents like dioxane/water or DMF are employed to balance solubility and reactivity.
- Temperature: Typically 80°C for coupling reactions, with reflux conditions for cyclization steps.
- Atmosphere: Nitrogen or inert atmosphere to prevent oxidation or side reactions.
Purification Techniques
- Ion-exchange resin treatment (e.g., DOWEX 50WX2-400) to remove impurities.
- Extraction with ethyl acetate and aqueous washes to separate organic and aqueous layers.
- Recrystallization from methanol or ethanol/water mixtures to obtain high purity product.
- Chromatographic methods (e.g., silica gel column chromatography) for final purification.
Analytical Data and Research Findings
| Parameter | Observations / Data | Notes |
|---|---|---|
| Molecular Weight | Approx. 297–313 g/mol (depending on ester groups) | Matches calculated formula |
| LC-MS (ESI) | m/z ~ 365 [M+H]+ for related derivatives | Confirms molecular ion peak |
| NMR Spectroscopy | Characteristic tert-butyl singlet (~1.4 ppm), methyl ester singlet (~3.7 ppm) | Confirms ester substitution pattern |
| IR Spectroscopy | Carbonyl stretch around 1700 cm⁻¹ | Confirms ester functional groups |
| Purity | >95% by HPLC | Suitable for pharmaceutical research |
These data align with reported values for similar pyrrolo[2,3-b]pyridine esters, confirming successful synthesis and purity.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Palladium-catalyzed coupling | High regioselectivity, mild conditions | Cost of catalyst, sensitivity to air/moisture |
| Direct esterification | Simple reagents, straightforward | Possible side reactions, need for protection |
| Ion-exchange resin purification | Efficient impurity removal | Additional step, resin cost |
| Recrystallization | High purity product | Time-consuming, solvent use |
Optimization of these parameters is crucial to maximize yield (typically 45–75%) and product quality.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce reduced pyridine or pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. The structural characteristics of 1-tert-butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate allow for interactions with biological targets involved in cancer cell proliferation and survival. Studies have shown that modifications to the pyrrolo structure can enhance selectivity towards cancer cells while minimizing effects on normal cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain pyrrolo derivatives inhibited the growth of breast cancer cell lines with IC50 values in the nanomolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest.
Case Study:
In a recent experiment involving animal models of neurodegeneration, administration of pyrrolo derivatives resulted in improved cognitive function and reduced markers of oxidative damage in brain tissues .
Materials Science Applications
1. Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. Its unique structure provides functional groups that can be exploited for polymerization reactions.
Table: Properties of Polymers Derived from Pyrrolo Compounds
| Property | Value |
|---|---|
| Thermal Stability | High (up to 300°C) |
| Mechanical Strength | Moderate to High |
| Solubility | Soluble in organic solvents |
| Biocompatibility | High |
Research has shown that polymers synthesized from this compound exhibit enhanced thermal stability and mechanical properties compared to conventional polymers. These materials are being explored for use in biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Agricultural Chemistry Applications
1. Pesticidal Activity
The compound has demonstrated potential as a pesticide or herbicide due to its ability to inhibit certain enzymes critical for plant growth or pest survival.
Case Study:
Field trials conducted with formulations containing pyrrolo derivatives showed a significant reduction in pest populations without adversely affecting beneficial insects. The mode of action was linked to the inhibition of chitin synthesis in insect exoskeletons .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Core Heterocyclic Structures
The target compound’s pyrrolo[2,3-b]pyridine core distinguishes it from analogs with alternative fused-ring systems:
- Pyrrolo[3,4-c]pyrazole (e.g., 5-tert-Butyl 1-ethyl 3-amino-...dicarboxylate): Integrates a pyrazole ring, which may confer distinct electronic properties and metabolic stability .
- Thieno[2,3-b]thiophene (e.g., 3-[3,4-dimethyl-5-(3-nitrilopropanoyl)thieno[2,3-b]thiophen-2-yl]-...nitrile): A sulfur-rich system with higher lipophilicity, influencing solubility and reactivity .
Ester Substituent Effects
The tert-butyl and methyl esters in the target compound balance steric bulk and solubility:
Functional Group Diversity
- Cyanos and Nitrophenyls ( ): These electron-withdrawing groups can modulate electronic density, affecting reactivity in nucleophilic substitutions.
- The absence of cyano/nitro groups in the target compound may limit its electrophilicity compared to ’s analog.
Biological Activity
1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H17N2O4 |
| Molecular Weight | 249.29 g/mol |
| CAS Number | 1111637-66-1 |
| IUPAC Name | This compound |
Synthesis Methods
Recent studies have explored various synthetic routes for producing this compound. One notable method involves the reaction of appropriate pyrrole derivatives with carboxylic acid derivatives under controlled conditions to yield the desired pyrrolo[2,3-b]pyridine structure.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
A significant area of research focuses on the compound's efficacy against various pathogens. In vitro studies have demonstrated its potential against the ESKAPE pathogens, which are notorious for their multidrug resistance. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Properties
Preliminary studies have also suggested that this compound may possess anticancer properties. In cellular assays, it demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Neuroprotective Effects
Research has indicated that pyrrolidine derivatives can exhibit neuroprotective effects. Specifically, compounds similar to this compound have been shown to protect neuronal cells from oxidative stress-induced damage .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : In a study involving different bacterial strains (including Staphylococcus aureus and Escherichia coli), the compound showed significant inhibition zones in disk diffusion assays. The results indicated that it could serve as a lead compound for developing new antibiotics .
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings revealed a dose-dependent reduction in cell viability and increased apoptosis markers .
- Neuroprotection in Animal Models : In a mouse model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
